N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]oxirane-2-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]oxirane-2-carboxamide typically involves the following steps:
Formation of the Indole Moiety: The indole structure can be synthesized through Fischer indole cyclization, where a phenylhydrazine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide and a base.
Attachment of the Oxirane Ring: The oxirane ring can be formed through epoxidation reactions, where an alkene reacts with an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA).
Formation of the Carboxamide Group: The carboxamide group can be introduced through amidation reactions, where an amine reacts with a carboxylic acid derivative like an acid chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]oxirane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxirane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-CPBA and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines and thiols can react with the oxirane ring under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epoxides or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]oxirane-2-carboxamide has various scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]oxirane-2-carboxamide involves its interaction with various molecular targets and pathways. The indole moiety can bind to specific receptors and enzymes, influencing biological processes. The oxirane ring can react with nucleophiles in biological systems, leading to the formation of covalent bonds with biomolecules .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide
- 2-(1H-Indol-3-yl)-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamide
Uniqueness
N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]oxirane-2-carboxamide is unique due to the presence of both the indole moiety and the oxirane ring. This combination provides a distinct set of chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]oxirane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-18-10-2-3-12-11(6-10)9(7-16-12)4-5-15-14(17)13-8-19-13/h2-3,6-7,13,16H,4-5,8H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNNYAVPBZMNJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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